3,7-Dimethyl-1-octanol

Description

3,7-Dimethyloctan-1-ol has been reported in Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora with data available.

penetration enhancer for transdermal delivery of 5-fluorouracil; ligand for odorant-binding protein; RN given refers to parent cpd

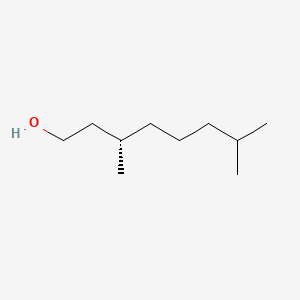

Structure

2D Structure

Propriétés

IUPAC Name |

3,7-dimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCMAKCNVRZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044360 | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, rose-like odour | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.842 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3,7-Dimethyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068680988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY9K1927C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Dihydrocitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octanol, also known as tetrahydrogeraniol, is a saturated monohydric primary alcohol with a mild, waxy, rose-like floral odor.[1] Its chemical stability and pleasant scent make it a valuable ingredient in the fragrance and cosmetics industries.[1] Beyond its use in perfumery, this compound serves as a versatile intermediate in the synthesis of various organic molecules and has been investigated for its potential as a biofuel and pest repellent.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [3][4][5] |

| Molecular Weight | 158.28 g/mol | [3][4][6] |

| Appearance | Clear, colorless liquid | [3][7] |

| Odor | Sweet, rose-like | [3][4] |

| Density | 0.828 g/mL at 20 °C | [1][3][7][8] |

| Boiling Point | 98-99 °C at 9 mmHg | [1][3][7][8] |

| Melting Point | -1.53 °C (estimate) | [3] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [8][9] |

| Refractive Index (n20/D) | 1.436 | [1][3][7][8] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [8] |

| Vapor Density | 5.4 (vs air) | [8] |

| Water Solubility | 64 mg/L at 20 °C | [3] |

| Solubility | Soluble in ethanol (B145695) and most non-volatile oils; insoluble in glycerol (B35011) and water.[1][3] | [1][3] |

| logP | 3.9 at 35 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Provides information on the proton environments in the molecule. | [10] |

| ¹³C NMR | Shows the number of unique carbon environments. | [3] |

| Infrared (IR) | Displays characteristic peaks for O-H and C-H bonds. | [5][11] |

| Mass Spectrometry (MS) | Reveals the molecular weight and fragmentation pattern. | [4][12] |

Table 3: Safety and Hazard Information

| Hazard Classification | GHS Pictogram(s) | Precautionary Statement(s) | Reference(s) |

| Skin Irritation (Category 2) | GHS07 | P264, P280, P302+P352, P332+P313, P362 | [8][9] |

| Eye Irritation (Category 2A) | GHS07 | P264, P280, P305+P351+P338, P337+P313 | [8][9] |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [9] |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | GHS09 | P273, P391, P501 | [8][13] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Geraniol (B1671447)

This compound is commonly synthesized through the catalytic hydrogenation of geraniol or citronellol. The following protocol is a representative procedure for the synthesis from geraniol.

Materials:

-

Geraniol

-

Methanol (B129727) (solvent)

-

Ruthenium-based catalyst (e.g., Ru(OAc)₂(BINAP))

-

Hydrogen gas (high purity)

-

Autoclave reactor

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a glass vessel suitable for the autoclave, dissolve geraniol in methanol to a concentration of approximately 1.1 M.

-

Add the ruthenium-based catalyst to the solution (e.g., at a substrate-to-catalyst ratio of around 600:1).

-

Place the glass vessel inside the stainless steel autoclave.

-

Seal the autoclave and purge the system with an inert gas, such as argon, three to five times to remove any oxygen.

-

Introduce hydrogen gas into the autoclave, pressurizing it to the desired level (e.g., 40-100 atm).

-

Stir the reaction mixture and maintain the temperature at a specified level (e.g., 20-60 °C).

-

Monitor the reaction progress by monitoring hydrogen consumption. The reaction is typically complete within 8-16 hours.

-

Once the reaction is complete, carefully release the excess hydrogen pressure.

-

Remove the reaction mixture from the autoclave.

-

Remove the methanol solvent using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard analytical technique for the identification and quantification of this compound.

Materials:

-

Sample containing this compound

-

Hexane (B92381) or Dichloromethane (B109758) (GC grade)

-

2 mL glass GC vials with PTFE-lined septa

-

Micropipettes

-

Vortex mixer

Sample Preparation:

-

Accurately weigh a precise amount of the sample into a volumetric flask.

-

Dilute the sample with hexane or dichloromethane to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

-

Vortex the solution for 30 seconds to ensure it is homogeneous.

-

Transfer the diluted sample into a 2 mL glass GC vial and cap it securely.

Instrumental Parameters (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound(106-21-8) 13C NMR spectrum [chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. US5118884A - Hydrogenation of citral - Google Patents [patents.google.com]

- 6. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 7. CN1210240C - Preparation of tetrahydro geraniol - Google Patents [patents.google.com]

- 8. This compound(106-21-8) IR Spectrum [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. 3-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 12. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Spectroscopic Profile of Tetrahydrogeraniol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tetrahydrogeraniol (also known as 3,7-dimethyloctan-1-ol). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: 3,7-dimethyloctan-1-ol

-

Synonyms: Tetrahydrogeraniol, Dihydrocitronellol

-

CAS Number: 106-21-8

-

Molecular Formula: C₁₀H₂₂O

-

Molecular Weight: 158.29 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Tetrahydrogeraniol.

Table 1: ¹H NMR Spectroscopic Data for (S)-3,7-Dimethyloctan-1-ol in CDCl₃[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.59-3.70 | m | 2H | H-1 |

| 1.43-1.62 | m | 4H | H-2, H-6 |

| 1.32-1.39 | m | 1H | H-3 |

| 1.18-1.30 | m | 3H | H-4, H-5 |

| 1.06-1.16 | m | 3H | H-7, CH₃-10 |

| 0.83-0.87 | m | 9H | CH₃-8, CH₃-9, CH₃-11 |

Note: Assignments are based on the structure of (S)-3,7-dimethyloctan-1-ol.

Table 2: ¹³C NMR Spectroscopic Data for (S)-3,7-Dimethyloctan-1-ol in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 61.19 | C-1 |

| 39.96 | C-2 |

| 39.23 | C-3 |

| 37.35 | C-5 |

| 29.49 | C-4 |

| 27.93 | C-7 |

| 24.65 | C-6 |

| 22.66 | C-9 or C-10 |

| 22.55 | C-9 or C-10 |

| 19.60 | C-8 |

Note: Assignments are based on the structure of (S)-3,7-dimethyloctan-1-ol.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2955, 2925, 2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

Note: Data is interpreted from the NIST IR spectrum of 3,7-dimethyl-1-octanol and typical IR absorption ranges for alcohols.

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 43 | 999 | [C₃H₇]⁺ |

| 56 | 997 | [C₄H₈]⁺ |

| 55 | 898 | [C₄H₇]⁺ |

| 41 | 793 | [C₃H₅]⁺ |

| 70 | 764 | [C₅H₁₀]⁺ |

Note: Data corresponds to Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of Tetrahydrogeraniol.

Methodology:

-

Sample Preparation: A sample of neat (undiluted) liquid Tetrahydrogeraniol (approximately 0.5 mL) is placed into a 5mm NMR tube.[1] Alternatively, for higher resolution or when using high-field instruments, a dilute solution is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Data is typically acquired over a spectral width of 0-12 ppm.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom.

-

Data is typically acquired over a spectral width of 0-220 ppm.

-

A larger number of scans is required due to the low natural abundance of ¹³C (typically 128 scans or more).

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Tetrahydrogeraniol.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean salt plates) is recorded.

-

The sample is placed in the instrument, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[4]

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Tetrahydrogeraniol.

Methodology:

-

Sample Preparation: A dilute solution of Tetrahydrogeraniol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Injection: 1 µL of the prepared sample is injected into the GC inlet.

-

Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used.

-

Scan Range: The mass spectrum is scanned over a range of m/z 40-400.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of Tetrahydrogeraniol is analyzed to identify the molecular ion (if present) and the major fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

The Natural Occurrence of 3,7-Dimethyl-1-octanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyl-1-octanol, a monoterpenoid alcohol also known as tetrahydrogeraniol, is a naturally occurring volatile compound found in a variety of plant species. This technical guide provides a comprehensive overview of its presence in the botanical realm, detailing its reported occurrences, and presenting generalized experimental protocols for its extraction, identification, and quantification. While specific quantitative data for this compound is often limited in publicly available literature, this guide summarizes the available information and provides a framework for researchers investigating this molecule. The potential biosynthetic pathway is also discussed, offering insights into its formation in plants.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils and volatile profiles of several plant species. Its presence contributes to the characteristic aroma of these plants. The primary plant sources reported to contain this compound are summarized below.

Table 1: Plants Reported to Contain this compound

| Plant Family | Genus | Species | Common Name | Reference(s) |

| Polygonaceae | Persicaria | hydropiperoides | Mild Water Pepper | |

| Polygonaceae | Persicaria | minor | Small Water Pepper | |

| Asteraceae | Ambrosia | confertiflora | Burr Ragweed | |

| Rutaceae | Citrus | limon | Lemon | |

| Lamiaceae | Thymus | vulgaris | Thyme |

It is important to note that the concentration of this compound in these plants can vary significantly based on factors such as the specific cultivar, geographical location, stage of development, and the extraction method employed.

Quantitative Data

Obtaining precise quantitative data for this compound from plant sources proves challenging, as many studies on essential oil composition do not specifically quantify this compound or it is present as a minor component. While comprehensive data is scarce, this section aims to highlight the need for further quantitative analysis.

Table 2: Quantitative Data for a Structurally Related Compound

Specific quantitative data for this compound is not widely available in the reviewed literature. The following table presents the concentration of a closely related isomer, 3,7-dimethyloct-6-enal (citronellal), which can be quantified using similar methodologies. This illustrates the typical concentration ranges for such monoterpenoids in essential oils.

| Essential Oil | Plant Source | Concentration of 3,7-dimethyloct-6-enal (%) |

| Citronella Oil (Java Type) | Cymbopogon winterianus | 36.11 - 88.56 |

| Citronella Oil | Cymbopogon nardus | 23.38 |

| Eucalyptus citriodora Oil | Eucalyptus citriodora | 29.31 |

Note: This data is for a related compound and is provided for illustrative purposes.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve standard methods used for volatile compounds and essential oils. The following are detailed methodologies for key experiments.

Extraction of Volatile Compounds

3.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

A known weight of fresh or dried plant material (e.g., 100 g) is placed in a round-bottom flask.

-

Sufficient distilled water is added to cover the plant material.

-

The flask is heated to boiling. The resulting steam, carrying the volatile compounds, passes into a condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in a graduated burette.

-

The essential oil, being less dense than water, separates and can be collected.

-

The collected oil is dried over anhydrous sodium sulfate.

-

3.1.2. Steam Distillation

Similar to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material.

-

Apparatus: Steam generator, distillation flask, condenser, and collection vessel.

-

Procedure:

-

The plant material is packed into the distillation flask.

-

Steam from the generator is passed through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then condensed and collected as in hydrodistillation.

-

Identification and Quantification

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation, identification, and quantification of volatile compounds.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration. An internal standard (e.g., n-alkane) can be added for quantification.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is typically calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

Biosynthetic Pathway

The biosynthesis of this compound, a monoterpenoid, is believed to follow the general pathway for monoterpene synthesis in plants, likely originating from the Methylerythritol Phosphate (MEP) pathway.

Inferred Biosynthetic Pathway

The formation of this compound likely involves the reduction of citronellal (B1669106) or a related precursor. A plausible pathway is the hydrogenation of geraniol (B1671447) or citronellol.

Caption: Inferred biosynthetic pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the investigation of this compound in plant materials.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring monoterpenoid alcohol found in a select number of plant species. While its presence has been confirmed, there is a notable lack of comprehensive quantitative data in the existing literature. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to investigate this compound further. Future research should focus on detailed quantitative analysis across different plant species and developmental stages, as well as elucidation of the specific biosynthetic pathways involved in its production. Such studies will be invaluable for applications in the fields of phytochemistry, pharmacology, and the development of natural products.

Biosynthesis Pathway of Tetrahydrogeraniol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrogeraniol, a saturated monoterpenol, is a valuable compound with applications in the fragrance, cosmetic, and pharmaceutical industries. While its chemical synthesis is well-established, there is growing interest in understanding its natural biosynthetic pathway for potential biotechnological production. This technical guide provides a comprehensive overview of the proposed biosynthesis of tetrahydrogeraniol, starting from the universal isoprenoid precursors. The pathway is elucidated through the established biosynthesis of its immediate precursor, geraniol (B1671447), and a putative final reduction step catalyzed by a class of enzymes with known activity on similar substrates. This document details the enzymatic steps, key intermediates, and relevant quantitative data, and provides experimental protocols for the characterization of the involved enzymes.

Core Biosynthetic Pathway

The biosynthesis of tetrahydrogeraniol is proposed to occur in two main stages:

-

Formation of Geraniol: This well-characterized pathway begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. IPP and DMAPP are then condensed to form the C10 precursor, geranyl pyrophosphate (GPP). Finally, geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.

-

Reduction of Geraniol to Tetrahydrogeraniol: This final step involves the saturation of the two double bonds in the geraniol molecule. While a specific "tetrahydrogeraniol reductase" has not been definitively characterized, evidence from related pathways suggests that this reduction is likely catalyzed by one or more NAD(P)H-dependent reductases, potentially from the Old Yellow Enzyme (OYE) family, which are known to reduce the double bonds of α,β-unsaturated carbonyls and other activated alkenes.[1][2]

Signaling Pathway Diagram

Quantitative Data

The efficiency of the biosynthetic pathway is dependent on the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for geraniol synthase from various sources. Data for the putative geraniol reductase is not yet available.

| Table 1: Kinetic Parameters of Geraniol Synthase (GES) | |||

| Source Organism | Substrate | Km (µM) | Reference |

| Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | [3] |

| Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | [4] |

| Carpoglyphus lactis | Geraniol (for dehydrogenase) | 51.0 | [5] |

| Table 2: Cofactor Requirements and Optimal Conditions for Geraniol Synthase (GES) | |||

| Source Organism | Cofactor | Optimal pH | Reference |

| Ocimum basilicum (Sweet Basil) | Mn2+ | 8.5 | [6][7] |

| Cinnamomum tenuipilum | Mg2+ or Mn2+ | Not specified | [4] |

| Carpoglyphus lactis | NAD+ (for dehydrogenase) | 9.0 | [5] |

Experimental Protocols

Elucidation of the tetrahydrogeraniol biosynthetic pathway requires the expression and characterization of the involved enzymes. Below are detailed methodologies for these key experiments.

Protocol 1: Heterologous Expression and Purification of Geraniol Synthase (GES)

This protocol describes the expression of a candidate GES gene in Escherichia coli and subsequent purification of the recombinant protein.

1. Gene Cloning and Vector Construction:

- A candidate GES gene is synthesized with codon optimization for E. coli expression.

- The gene is cloned into a suitable expression vector (e.g., pET-28a(+)) containing a polyhistidine (His) tag for affinity purification.

- The construct is verified by DNA sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-48 hours to enhance soluble protein expression.[8]

3. Protein Purification:

- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).

- The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: Enzyme Assay for Geraniol Synthase (GES) Activity

This protocol is for determining the enzymatic activity and kinetic parameters of the purified GES.

1. Reaction Mixture:

- A typical reaction mixture (e.g., 1 mL) contains:

- 50 mM Tris-HCl buffer (pH 8.5)

- 10 mM MgCl2 or 1 mM MnCl2

- 10 µM Geranyl Diphosphate (GPP)

- Purified GES enzyme (1-5 µg)

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

- The reaction is stopped by the addition of an equal volume of a solvent suitable for extraction (e.g., hexane (B92381) or ethyl acetate) and vigorous vortexing.

3. Product Analysis:

- The organic phase is separated by centrifugation.

- The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

- Geraniol is identified by comparing its retention time and mass spectrum with an authentic standard.

- For quantitative analysis, a known amount of an internal standard (e.g., nonyl acetate) is added before extraction.[9]

4. Kinetic Analysis:

- To determine the Michaelis-Menten constant (Km) for GPP, the reaction is performed with varying concentrations of GPP while keeping the enzyme concentration constant.

- Initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Experimental Workflow Diagram

Conclusion

The biosynthesis of tetrahydrogeraniol is proposed to proceed through the well-established geraniol biosynthetic pathway, followed by a putative reduction step. While the enzymes responsible for the final conversion of geraniol to tetrahydrogeraniol are yet to be definitively identified, members of the Old Yellow Enzyme family are strong candidates based on their known catalytic activities.[1][2] Further research, including gene discovery in organisms known to produce tetrahydrogeraniol and subsequent heterologous expression and characterization of candidate reductases, is required to fully elucidate this pathway. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these investigations, which could ultimately enable the sustainable biotechnological production of this valuable monoterpenol.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Geraniol dehydrogenase, the key enzyme in biosynthesis of the alarm pheromone, from the astigmatid mite Carpoglyphus lactis (Acari: Carpoglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

Physical properties of 3,7-Dimethyl-1-octanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,7-Dimethyl-1-octanol, specifically its boiling point and density. The information is presented with a focus on experimental methodologies and clear data representation to support research and development activities.

Quantitative Data Summary

The physical properties of this compound have been determined under various experimental conditions. The following table summarizes these key quantitative data points for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 213 °C | at standard atmospheric pressure[1] |

| 118 °C | at 15 mmHg[2] (or 2.0 x 10³ Pa[1]) | |

| 98-99 °C | at 9 mmHg[3][4][5][6] | |

| Density | 0.828 g/mL | at 20 °C[1][3][4][5] |

| 0.824 g/mL | at 25 °C[3] | |

| Specific Gravity | 0.83 | at 20/20 °C[2] |

Experimental Protocols

The determination of boiling point and density are fundamental procedures in the physical characterization of a liquid compound. The following sections detail the generalized experimental methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially for small quantities or at reduced pressures, the capillary method (Siwoloboff method) is commonly employed.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small-diameter test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.[7][8][9]

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the thermometer's bulb is aligned with the liquid sample.[7][9]

-

Heating: The entire assembly is immersed in a heating bath (e.g., water or mineral oil) and heated gently and uniformly.[7][9][10]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid as it approaches its boiling point. A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[8][10] This indicates that the external pressure has just overcome the vapor pressure of the liquid.

Density is an intrinsic property defined as the mass of a substance per unit volume.[11] A straightforward and common method for determining the density of a liquid involves precise measurement of its mass and volume.

Protocol:

-

Mass of Container: The mass of a clean, dry volumetric flask or graduated cylinder is measured using an analytical balance.[12]

-

Volume Measurement: A precise volume of this compound is added to the tared container. The volume is read from the bottom of the meniscus.[12]

-

Mass of Liquid: The container with the liquid is re-weighed. The mass of the liquid is determined by subtracting the mass of the empty container from this total mass.[12]

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume it occupies (Density = Mass / Volume).[11][13] To ensure accuracy, this procedure is typically repeated multiple times, and the average value is reported. The temperature of the liquid must be recorded as density is temperature-dependent.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound [chembk.com]

- 2. This compound 106-21-8 | TCI AMERICA [tcichemicals.com]

- 3. 3,7-ジメチル-1-オクタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 151-19-9 [chemicalbook.com]

- 5. This compound | 106-21-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. ivypanda.com [ivypanda.com]

- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Chirality and Enantiomers of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemical aspects of 3,7-Dimethyl-1-octanol, a chiral alcohol with applications in the fragrance and flavor industries. The document details the chemical and physical properties of its enantiomers, (R)- and (S)-3,7-Dimethyl-1-octanol, and presents a comparative analysis of their known quantitative data. Furthermore, this guide outlines detailed experimental protocols for the synthesis of the racemic mixture and the enzymatic kinetic resolution for the separation of its enantiomers. While this compound is primarily utilized for its olfactory properties, this guide also briefly touches upon its potential biological activities.

Introduction to the Chirality of this compound

This compound, also known as tetrahydrogeraniol, is a saturated monoterpenoid alcohol with the chemical formula C₁₀H₂₂O[1][2]. Its molecular structure contains a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3,7-Dimethyl-1-octanol and (S)-3,7-Dimethyl-1-octanol. The presence of this chiral center means that these two molecules are non-superimposable mirror images of each other, leading to differences in their interaction with other chiral molecules and with plane-polarized light. Understanding the distinct properties of each enantiomer is crucial for applications where stereochemistry plays a key role, such as in the development of fine fragrances and in the study of structure-activity relationships in biological systems.

The IUPAC name for the (R)-enantiomer is (3R)-3,7-dimethyloctan-1-ol, and for the (S)-enantiomer, it is (3S)-3,7-dimethyloctan-1-ol[3][4].

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share the same achiral physical properties, such as boiling point, density, and refractive index, when measured for the pure substances under identical conditions. However, their chiroptical properties, most notably the specific optical rotation, are equal in magnitude but opposite in direction. The racemic mixture, being a 1:1 mixture of the two enantiomers, is optically inactive.

Below is a summary of the available quantitative data for the racemic mixture and the individual enantiomers of this compound.

| Property | Racemic this compound | (R)-3,7-Dimethyl-1-octanol | (S)-3,7-Dimethyl-1-octanol |

| CAS Number | 106-21-8[5] | 1117-60-8 | 68680-98-8[4] |

| Molecular Formula | C₁₀H₂₂O[1][2] | C₁₀H₂₂O[6] | C₁₀H₂₂O[4] |

| Molecular Weight | 158.28 g/mol [5] | 158.28 g/mol [6] | 158.28 g/mol [4] |

| Boiling Point | 98-99 °C at 9 mmHg[2][5] | 212.55 °C (estimated)[6] | 212.50 °C at 760 mmHg (estimated)[7] |

| Density | 0.828 g/mL at 20 °C[1][5] | 0.8454 g/cm³ (estimated)[6] | No data available |

| Refractive Index (n²⁰/D) | 1.436[1][5] | 1.4097 (estimated)[6] | No data available |

| Optical Rotation ([α]D) | 0° | Data not available | Data not available |

Experimental Protocols

Synthesis of Racemic this compound via Hydrogenation

Racemic this compound can be synthesized by the catalytic hydrogenation of citronellal (B1669106), citronellol (B86348), or geraniol. A common laboratory-scale procedure involves the hydrogenation of citronellal using a chromium-promoted Raney nickel catalyst.

Materials:

-

Citronellal

-

Methanol (0.5% H₂O)

-

Chromium-promoted Raney nickel catalyst

-

Hydrogen gas

-

Pressure vessel equipped with a stirrer, heating mantle, and sampling ports

Procedure:

-

Charge the pressure vessel with citronellal, methanol, and the wet chromium-promoted Raney nickel catalyst.

-

Purge the vessel with nitrogen gas and then pressurize with hydrogen.

-

Heat the reaction mixture to 75°C and maintain a hydrogen pressure of 45 psi while stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas-liquid chromatography (GLC). The reaction proceeds through the formation of citronellol, which is then further hydrogenated to this compound.

-

Upon completion of the reaction (disappearance of the citronellol peak in GLC), cool the reaction mixture and filter to remove the catalyst.

-

The crude product can be purified by fractional distillation under reduced pressure.

Logical Workflow for the Synthesis of Racemic this compound:

Enantioselective Separation by Enzymatic Kinetic Resolution

The separation of the enantiomers of this compound can be achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of an enzyme, such as a lipase (B570770), to preferentially acylate one of the enantiomers, allowing for the subsequent separation of the acylated and unreacted enantiomers.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

Reaction vessel with magnetic stirrer and temperature control

Procedure:

-

To a solution of racemic this compound in the organic solvent, add the acyl donor.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the progress of the reaction by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

-

The resulting mixture contains one enantiomer of the alcohol and the ester of the other enantiomer. These can be separated by column chromatography.

-

The separated ester can then be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.

Workflow for Enzymatic Kinetic Resolution:

Biological Activity and Applications

This compound is primarily used as a fragrance ingredient in a variety of consumer products. Its scent is often described as floral, waxy, and rosy. While there is limited publicly available data on the specific biological activities of the individual enantiomers, some studies on structurally related compounds suggest potential antimicrobial properties. Further research is needed to fully elucidate the distinct biological roles and potential therapeutic applications of (R)- and (S)-3,7-Dimethyl-1-octanol.

Conclusion

This technical guide has provided a detailed overview of the chirality and enantiomers of this compound. The physicochemical properties of the racemic mixture and its individual enantiomers have been summarized, highlighting the need for further experimental determination of the specific optical rotation of the pure enantiomers. Detailed experimental protocols for the synthesis of the racemate and a viable method for enantiomeric separation through enzymatic kinetic resolution have been presented. While the primary application of this compound remains in the fragrance industry, the information provided herein serves as a valuable resource for researchers and professionals in drug development and other fields where stereoisomerism is of critical importance. Further investigation into the distinct biological activities of each enantiomer may unveil new applications for this chiral molecule.

References

- 1. This compound [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (3R)-3,7-Dimethyl-1-octanol | C10H22O | CID 6999991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound = 98 106-21-8 [sigmaaldrich.com]

- 6. (R)-3,7-dimethyl-1-octanol CAS#: 1117-60-8 [m.chemicalbook.com]

- 7. (S)-3,7-dimethyl-1-octanol [flavscents.com]

Solubility of Dihydrocitronellol: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of Dihydrocitronellol in Various Solvents for Application in Research and Development.

This technical guide provides a comprehensive overview of the solubility of dihydrocitronellol (also known as 3,7-dimethyloctan-1-ol (B75441) or tetrahydrogeraniol) in a range of common solvents. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and material science who utilize dihydrocitronellol in their work. The information compiled herein, including quantitative solubility data, qualitative assessments, and detailed experimental methodologies, serves as a critical resource for formulation development, reaction chemistry, and purification processes.

Core Concepts: Understanding Dihydrocitronellol's Solubility Profile

Dihydrocitronellol is a C10 fatty alcohol characterized by a branched alkyl chain and a terminal hydroxyl group. This structure imparts a predominantly nonpolar character to the molecule, with a localized region of polarity at the alcohol functional group. This amphiphilic nature dictates its solubility behavior, generally adhering to the principle of "like dissolves like." Consequently, dihydrocitronellol exhibits good solubility in organic solvents of low to moderate polarity and limited solubility in highly polar solvents such as water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for dihydrocitronellol in various solvents. It is important to note that publicly available, peer-reviewed quantitative data for a wide range of organic solvents is limited. The data presented is compiled from various sources and includes predicted, estimated, and experimentally determined values.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 20 | 64 mg/L[1][2] | Experimental |

| Water | H₂O | 25 | 175.4 mg/L | Estimated |

| Water | H₂O | Not Specified | 0.095 g/L | Predicted |

| 70% Ethanol (in water) | C₂H₅OH / H₂O | Not Specified | 1 mL in 3 mL | Experimental |

Qualitative Solubility Assessment:

Beyond the quantitative data, dihydrocitronellol has been qualitatively described as:

-

Soluble in: Ethanol, most fixed oils, mineral oil, and propylene (B89431) glycol[1].

-

Insoluble in: Glycerol and water[1].

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances are crucial for data comparability and reliability. While specific protocols for dihydrocitronellol are not widely published, established methodologies for determining the solubility of alcohols in various solvents can be readily adapted. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, "Water Solubility," provides a robust framework for aqueous solubility determination. For organic solvents, a modified approach based on the principles of this guideline is recommended.

General Experimental Protocol for Determining Solubility in Organic Solvents:

This protocol outlines a general "shake-flask" method, a common technique for determining the saturation solubility of a compound in a given solvent.

1. Materials and Equipment:

- Dihydrocitronellol (high purity)

- Selected organic solvents (analytical grade)

- Analytical balance

- Thermostatically controlled shaker or water bath

- Centrifuge

- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.45 µm PTFE)

- Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

2. Procedure:

- Preparation of Saturated Solution:

- An excess amount of dihydrocitronellol is added to a known volume of the selected solvent in a sealed vessel (e.g., a screw-cap vial or flask).

- The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

- Phase Separation:

- After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute.

- To further ensure the removal of suspended particles, the supernatant is centrifuged.

- Sample Analysis:

- A known volume of the clear supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining particulate matter.

- The filtered solution is then diluted with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

- The concentration of dihydrocitronellol in the diluted sample is determined using a pre-validated analytical method (e.g., GC-FID or HPLC).

- Calculation:

- The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

3. Quality Control:

- The experiment should be performed in triplicate to ensure the reproducibility of the results.

- The temperature should be carefully controlled and monitored throughout the experiment.

- The purity of the dihydrocitronellol and the solvents should be confirmed prior to use.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for a specific application involving dihydrocitronellol is a critical step. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable solvent for dihydrocitronellol.

This guide provides a foundational understanding of the solubility of dihydrocitronellol. For applications requiring precise solubility data in specific solvent systems not covered here, experimental determination following the outlined protocols is highly recommended. As research progresses, it is anticipated that more comprehensive quantitative solubility data will become available, further aiding in the effective utilization of this versatile compound.

References

A Technical Guide to the Sensory and Odor Profile of Tetrahydrogeraniol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth analysis of Tetrahydrogeraniol (3,7-dimethyloctan-1-ol), a key aroma chemical valued for its stability and versatile scent profile. It details the compound's sensory characteristics, presents its physicochemical properties in a structured format, and outlines the standardized experimental protocols used for its evaluation. Furthermore, this guide illustrates the fundamental molecular mechanism of olfactory perception and common workflows in sensory science through detailed diagrams.

Physicochemical and Sensory Characteristics

Tetrahydrogeraniol is a saturated monoterpenoid alcohol, chemically known as 3,7-dimethyloctan-1-ol. Its stability, particularly in alkaline environments, makes it an indispensable ingredient in a wide range of fragranced products, from fine perfumes to functional household goods like detergents and soaps[1][2].

Physicochemical Properties

The physical properties of Tetrahydrogeraniol are summarized in the table below. These characteristics are fundamental for its application in fragrance formulation and for understanding its behavior in various matrices.

| Property | Value | Reference(s) |

| Chemical Name | 3,7-dimethyloctan-1-ol | [3][4] |

| Synonyms | Tetrahydrogeraniol, Dihydrocitronellol, Dimethyl octanol | [3][5] |

| CAS Number | 106-21-8 | [3][6] |

| Molecular Formula | C₁₀H₂₂O | [6][7] |

| Molecular Weight | 158.28 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [7][8][9] |

| Density | Approx. 0.825 - 0.835 g/cm³ at 20°C | [6][9] |

| Boiling Point | Approx. 204 - 213 °C | [8][9] |

| Flash Point | Approx. 95 - 100 °C (Closed Cup) | [7][10] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; poorly soluble in water. | [5][8] |

Sensory Profile and Quantitative Data

The odor of Tetrahydrogeraniol is complex and is consistently described with dominant floral and waxy characteristics. Its profile is often characterized as a waxy, dry, and sweet rose scent, frequently complemented by citrus, fresh, and clean nuances[1][2][3][7]. Some evaluators also note subtle geranium, citronella, and metallic dimensions[3][11]. This multifaceted profile allows it to act as a versatile building block in floral accords, especially for rose-type fragrances[2][4].

| Sensory Parameter | Value(s) | Reference(s) |

| Odor Description | A floral, waxy, rose scent with sweet, citrus, and clean undertones. | [1][2][3][11] |

| Odor Life on Smelling Strip | Reported values vary: 3.44 hours and >24 hours. | [1][3][11] |

| Relative Odor Impact | 150 | [3] |

| Recommended Usage Level | In Perfume Concentrate: 0.2% - 11% (Average: 1.6%). Some sources suggest up to 20%. | [3][12] |

Note: Specific odor threshold data was not available in the reviewed literature.

Experimental Methodologies for Sensory Analysis

The characterization of an aroma chemical like Tetrahydrogeraniol relies on standardized instrumental and sensory techniques. These protocols are designed to deconstruct its odor profile and quantify its sensory attributes in a reproducible manner.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a critical technique used to identify which specific chemical components within a complex mixture are responsible for its aroma.[13] The method combines the high-resolution separation power of a gas chromatograph (GC) with the sensitivity of the human nose as a detector.[14]

Methodology:

-

Sample Injection: A volatile sample containing the aroma compounds is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and chemical properties as they travel through a capillary column.

-

Effluent Splitting: Upon exiting the column, the effluent is split. One portion is directed to a conventional chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) for chemical identification and quantification.[13]

-

Olfactometry: The other portion of the effluent is transferred via a heated line to an "odor port" or sniffing port.[15] Here, it is mixed with humidified air to prevent nasal dehydration, and a trained sensory analyst (assessor) sniffs the eluting compounds.[13][15]

-

Data Correlation: The assessor records the perceived odor's description, intensity, and duration. This sensory data is time-aligned with the chemical data from the MS or FID to correlate specific molecules with their perceived scents.[13]

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory panel evaluation is a formal process that uses a group of trained human assessors to identify, describe, and quantify the sensory attributes of a product or substance.[16] This method provides comprehensive qualitative and quantitative data on the overall aroma profile, intensity, and hedonics (pleasantness).[17]

Methodology:

-

Panelist Selection and Training: Candidates are recruited and screened for their sensory acuity, including their ability to detect and describe different smells. Selected panelists undergo extensive training to familiarize them with specific odorants, intensity scales, and descriptive terminology to ensure consistency and reliability.[18]

-

Sample Preparation: Samples of Tetrahydrogeraniol are prepared at defined concentrations in a suitable solvent or base. Samples are presented in a uniform and controlled manner (e.g., in coded sniff bottles) to prevent bias.[19]

-

Evaluation: In a controlled environment free of extraneous odors, panelists evaluate the samples.[17] They may use techniques like descriptive analysis, where they list all perceptible aroma attributes and rate their intensity on a standardized scale.[16][19]

-

Data Collection and Analysis: The ratings from all panelists are collected and statistically analyzed. This analysis can generate a sensory profile (e.g., a spider plot) that visually represents the key aroma attributes and their relative intensities.

Caption: Standardized workflow for sensory panel evaluation.

Molecular Mechanism of Olfactory Perception

The perception of an odorant like Tetrahydrogeraniol begins with a complex series of molecular events in the olfactory epithelium located in the nasal cavity.[20] This process, known as olfactory signal transduction, converts a chemical signal into an electrical signal that is interpreted by the brain.

Mechanism: The primary pathway for olfactory signaling is a G-protein-coupled receptor (GPCR) cascade.[21]

-

Binding: An odorant molecule (ligand), such as Tetrahydrogeraniol, binds to a specific Olfactory Receptor (OR) protein located on the cilia of an Olfactory Sensory Neuron (OSN).[20][22]

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein, G-olf (Gαolf).[21][22]

-

Second Messenger Production: The activated G-olf stimulates the enzyme Adenylate Cyclase III. This enzyme catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[20][21]

-

Ion Channel Gating: cAMP molecules bind to and open cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[22]

-

Depolarization: The opening of CNG channels allows an influx of positively charged ions, primarily Sodium (Na⁺) and Calcium (Ca²⁺), into the cell. This influx depolarizes the neuron's membrane, generating a receptor potential.[20][22]

-

Signal Amplification: The influx of Ca²⁺ also opens calcium-activated Chloride (Cl⁻) channels, leading to an efflux of Cl⁻ that further amplifies the depolarization.[20]

-

Action Potential and Transmission: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal) that travels along the neuron's axon to the olfactory bulb in the brain for processing.[22]

Caption: The generalized olfactory signal transduction cascade.

References

- 1. fraterworks.com [fraterworks.com]

- 2. newdirectionseurope.com [newdirectionseurope.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. afchemicals.com [afchemicals.com]

- 5. 3,7-Dimethyl-1-octanol | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scentree.co [scentree.co]

- 7. Tetrahydrogeraniol | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]

- 8. Tetrahydrogeraniol Supplier | Fragrance Intermediate Exporter [huadai-chem.com]

- 9. tetrahydrogeraniol, 1333-49-9 [thegoodscentscompany.com]

- 10. vigon.com [vigon.com]

- 11. glooshi.com [glooshi.com]

- 12. Perfumers Apprentice - Dimethyl Octanol ** [shop.perfumersapprentice.com]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 15. gcms.cz [gcms.cz]

- 16. Olfactory Perception | Sensory Evaluation | Wirral Sensory Services [wssintl.com]

- 17. Odor analysis - Fraunhofer IBP [ibp.fraunhofer.de]

- 18. researchgate.net [researchgate.net]

- 19. pac.gr [pac.gr]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and estimated thermochemical data for 3,7-Dimethyl-1-octanol (CAS No: 106-21-8). The information compiled herein is intended to support research, development, and modeling applications where the thermodynamic behavior of this branched-chain alcohol is of interest. This document presents a combination of experimentally determined and estimated values, outlines relevant experimental methodologies, and includes a workflow diagram for the systematic determination of thermochemical properties.

Core Thermochemical and Physical Data

The following tables summarize the key thermochemical and physical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK-- |

| Molecular Weight | 158.28 g/mol | --INVALID-LINK-- |

| Boiling Point | 98-99 °C at 9 mmHg | Sigma-Aldrich |

| Density | 0.828 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.436 | Sigma-Aldrich |

Table 2: Experimental Thermochemical Data for this compound

| Property | Value | Temperature (K) | Source |

| Enthalpy of Vaporization (ΔvapH) | 79.1 kJ/mol | 356 | --INVALID-LINK-- |

| Constant Pressure Heat Capacity (Cp,liquid) | 367.21 J/(mol·K) | 298.15 | --INVALID-LINK-- |

Table 3: Estimated Thermochemical Data for this compound (Joback Method)

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -495.5 kJ/mol | kJ/mol |

| Standard Molar Entropy (Ideal Gas, 298.15 K) | 535.8 J/(mol·K) | J/(mol·K) |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -145.2 kJ/mol | kJ/mol |

Disclaimer: The values in Table 3 are estimations derived from the Joback group contribution method and should be used with an understanding of their theoretical nature. Experimental verification is recommended for critical applications.

Experimental Protocols for Thermochemical Data Determination

Determination of the Enthalpy of Combustion

The enthalpy of combustion is a critical parameter for deriving the standard enthalpy of formation. A common method for its determination is bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb), taking into account the heat capacity of the calorimeter, which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). Corrections are made for the heat of formation of nitric acid and sulfuric acid (if applicable) and for the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law.

Determination of Heat Capacity

The heat capacity of liquid this compound can be measured using various calorimetric techniques, such as differential scanning calorimetry (DSC) or adiabatic calorimetry.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min), over the desired temperature range.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity (e.g., sapphire) run under the same experimental conditions.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Methodology: Vapor Pressure Measurement (Static or Dynamic Methods)

-

Apparatus: A suitable apparatus for measuring vapor pressure is assembled. This can range from a simple isoteniscope to more sophisticated static or dynamic vapor pressure measurement systems.

-

Sample Degassing: The sample of this compound is thoroughly degassed to remove any dissolved air.

-

Temperature Control: The sample is maintained at a constant, precisely measured temperature.

-

Pressure Measurement: The vapor pressure of the liquid at that temperature is measured using a pressure transducer.

-

Data Collection: Steps 3 and 4 are repeated at several different temperatures.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

Workflow for Thermochemical Data Determination